molecular formula C14H20N2O2 B3380499 2-(2,3-Dimethylphenoxy)-1-(piperazin-1-yl)ethan-1-one CAS No. 194943-56-1

2-(2,3-Dimethylphenoxy)-1-(piperazin-1-yl)ethan-1-one

Cat. No.: B3380499
CAS No.: 194943-56-1
M. Wt: 248.32 g/mol
InChI Key: CSOWRJKDITYGJM-UHFFFAOYSA-N
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Description

2-(2,3-Dimethylphenoxy)-1-(piperazin-1-yl)ethan-1-one is an organic compound that features a phenoxy group substituted with two methyl groups at the 2 and 3 positions, and a piperazine ring attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dimethylphenoxy)-1-(piperazin-1-yl)ethan-1-one typically involves the following steps:

    Formation of the Phenoxy Intermediate: The starting material, 2,3-dimethylphenol, is reacted with an appropriate halogenated ethanone under basic conditions to form the phenoxy intermediate.

    Nucleophilic Substitution: The phenoxy intermediate is then subjected to nucleophilic substitution with piperazine. This reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dimethylphenoxy)-1-(piperazin-1-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The phenoxy and piperazine groups can participate in substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Conditions vary depending on the substituent, but common reagents include alkyl halides and acyl chlorides.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(2,3-Dimethylphenoxy)-1-(piperazin-1-yl)ethan-1-one has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders.

    Materials Science: The compound is explored for its use in the synthesis of novel polymers and materials with unique properties.

    Biological Studies: It serves as a tool compound in the study of biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 2-(2,3-Dimethylphenoxy)-1-(piperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The phenoxy and piperazine groups play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-Dimethylphenoxy)-1-(piperazin-1-yl)ethan-1-one: Similar structure but with a different methyl substitution pattern.

    2-(2,3-Dimethylphenoxy)-1-(morpholin-4-yl)ethan-1-one: Contains a morpholine ring instead of a piperazine ring.

Uniqueness

2-(2,3-Dimethylphenoxy)-1-(piperazin-1-yl)ethan-1-one is unique due to its specific substitution pattern and the presence of both phenoxy and piperazine groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-(2,3-dimethylphenoxy)-1-piperazin-1-ylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-11-4-3-5-13(12(11)2)18-10-14(17)16-8-6-15-7-9-16/h3-5,15H,6-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSOWRJKDITYGJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCC(=O)N2CCNCC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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